3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with tert-butyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with a suitable precursor, such as 3,5-dimethylbenzaldehyde, under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as ethyl acetate. The mixture is refluxed to facilitate the formation of the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.
Scientific Research Applications
3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: This compound shares a similar structural motif but lacks the pyrazole ring.
3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5(4H)-one: This compound is closely related but has a different functional group at the 5-position of the pyrazole ring.
Uniqueness
3-tert-butyl-1-(3,5-dimethylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and dimethylphenyl groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
5-tert-butyl-2-(3,5-dimethylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H21N3/c1-10-6-11(2)8-12(7-10)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3 |
InChI Key |
HEXSZGIIILRISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=N2)C(C)(C)C)N)C |
Origin of Product |
United States |
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